Receptor Binding Profile: Moperone's Sub-Nanomolar D3 Affinity and Sigma Receptor Interaction Differentiates It from Haloperidol
Moperone exhibits high-affinity binding to the dopamine D3 receptor with a reported Ki of 0.1–1 nM, alongside notable affinity for sigma receptors [1]. This profile is distinct from Haloperidol, a close butyrophenone analog, which typically demonstrates lower relative affinity for D3 and sigma receptors, thus providing a pharmacological point of differentiation relevant to research focusing on D3- or sigma-mediated pathways [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | D3 Ki = 0.1–1 nM; Sigma receptor: high affinity |
| Comparator Or Baseline | Haloperidol (noted to have distinct D3 and sigma affinity profile) |
| Quantified Difference | Qualitative difference: Moperone has high D3/sigma affinity; Haloperidol has relatively lower affinity. |
| Conditions | In vitro radioligand binding assays on human cloned receptors [1] |
Why This Matters
This differential receptor engagement is critical for research programs investigating the role of D3 receptors in limbic system function or the therapeutic potential of sigma receptor modulation, where Haloperidol would be an unsuitable tool compound.
- [1] Moperone. Wikipedia. Receptor binding affinities citing PDSP Ki Database. View Source
